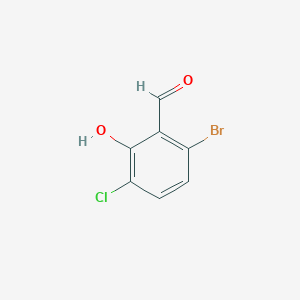
6-Bromo-3-chloro-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromo-3-chloro-2-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-hydroxybenzaldehyde. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-Bromo-3-chloro-2-hydroxybenzoic acid.
Reduction: Formation of 6-Bromo-3-chloro-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-2-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. The bromine and chlorine atoms can participate in halogen bonding, further modulating the compound’s interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-hydroxybenzaldehyde: Similar structure but lacks the chlorine atom.
2-Chloro-3-hydroxybenzaldehyde: Similar structure but lacks the bromine atom.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains two chlorine atoms instead of one bromine and one chlorine
Uniqueness
6-Bromo-3-chloro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one type of halogen substituent .
Eigenschaften
Molekularformel |
C7H4BrClO2 |
|---|---|
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
6-bromo-3-chloro-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H |
InChI-Schlüssel |
CUYYOKQDOFJPLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)O)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(Methylsulfanyl)methyl]sulfanyl}acetic acid](/img/structure/B15202835.png)
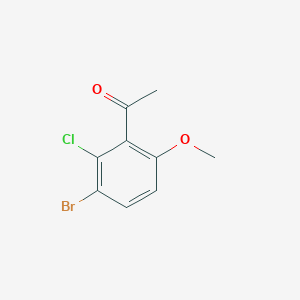
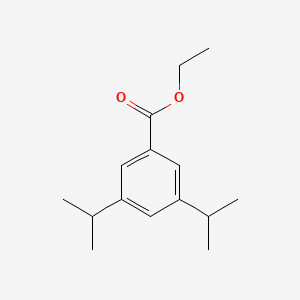

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)

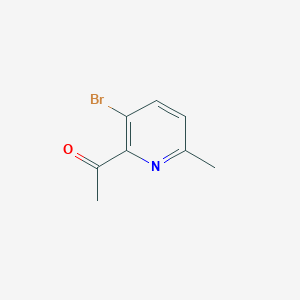

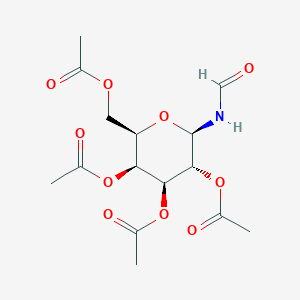
![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)
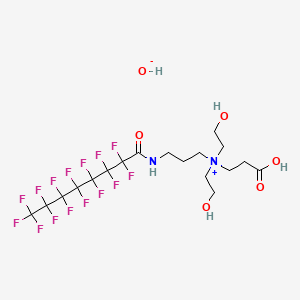
![8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)
![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)

